![molecular formula C27H32ClNO4S B13383434 [1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13383434.png)

[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

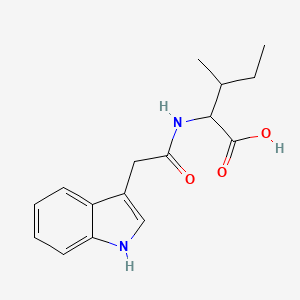

PF 543 hydrochloride is a novel, cell-permeable, potent, and selective inhibitor of sphingosine kinase-1 (SphK1). It is known for its high specificity, inhibiting SphK1 with a Ki of 3.6 nM and exhibiting more than 100-fold selectivity over the SphK2 isoform . This compound has shown significant potential in various scientific research applications, particularly in the fields of cancer research and cellular biology.

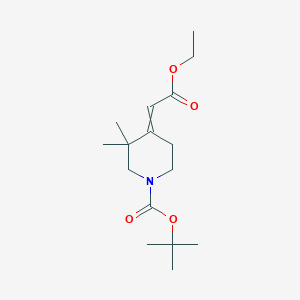

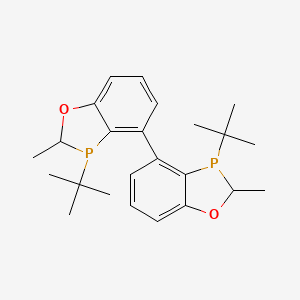

Preparation Methods

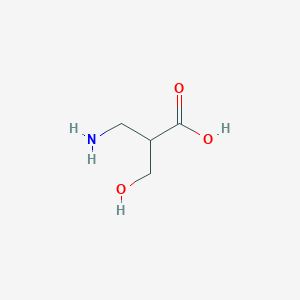

The synthesis of PF 543 hydrochloride involves several steps, starting with the preparation of the core pyrrolidine structure. The synthetic route typically includes the following steps:

Formation of the Pyrrolidine Core: The core structure is synthesized through a series of reactions involving the formation of a pyrrolidine ring.

Functionalization: The pyrrolidine core is then functionalized with various substituents, including phenylsulfonylmethyl and phenoxy groups.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability

Industrial production methods for PF 543 hydrochloride are not widely documented, as it is primarily used for research purposes.

Chemical Reactions Analysis

PF 543 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonylmethyl group.

Reduction: Reduction reactions can occur at various functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, especially at the phenoxy and pyrrolidine moieties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PF 543 hydrochloride has a wide range of scientific research applications, including:

Cancer Research: It inhibits the growth and metastasis of several types of cancer cells, including ovarian, colorectal, and breast cancers

Cellular Biology: The compound is used to study the role of sphingosine kinase-1 in cellular processes such as apoptosis, necrosis, and autophagy

Inflammation and Fibrosis: PF 543 hydrochloride has shown antifibrotic and anti-inflammatory effects in various in vivo disease models

Sickle Cell Disease: It reduces sickling, hemolysis, and inflammation in a transgenic mouse model of sickle cell disease

Mechanism of Action

PF 543 hydrochloride exerts its effects by selectively inhibiting sphingosine kinase-1 (SphK1). This inhibition leads to a decrease in the level of endogenous sphingosine-1-phosphate (S1P) and a proportional increase in the level of sphingosine . The compound stimulates granular accumulation of microtubule-associated protein light chain 3 (LC3) and induces LC3-I to LC3-II conversion, which is inhibited by autophagy inhibitors . In human head and neck squamous cell carcinoma cells, PF 543 hydrochloride promotes necrosis, apoptosis, and autophagy .

Comparison with Similar Compounds

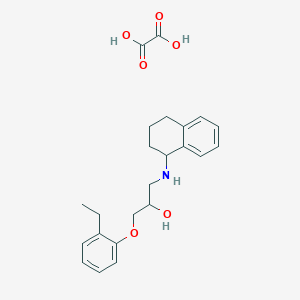

PF 543 hydrochloride is unique due to its high selectivity for sphingosine kinase-1 over sphingosine kinase-2 and other kinases. Similar compounds include:

Sphingosine Kinase 1 Inhibitor II: Another selective inhibitor of SphK1 with similar applications in cancer research and cellular biology

PF-04455242 hydrochloride: A compound with similar inhibitory effects on sphingosine kinase-1 but with different selectivity profiles

PF-429242 dihydrochloride: Another inhibitor with applications in studying sphingosine kinase pathways

These compounds share similar mechanisms of action but differ in their selectivity and potency, making PF 543 hydrochloride a valuable tool for specific research applications.

Properties

Molecular Formula |

C27H32ClNO4S |

|---|---|

Molecular Weight |

502.1 g/mol |

IUPAC Name |

[1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride |

InChI |

InChI=1S/C27H31NO4S.ClH/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;1H |

InChI Key |

WNKWAZFYPZMDGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[2-({[(tert-butoxy)carbonyl]amino}oxy)acetamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383355.png)

![11-Hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13383396.png)

![Methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate](/img/structure/B13383405.png)